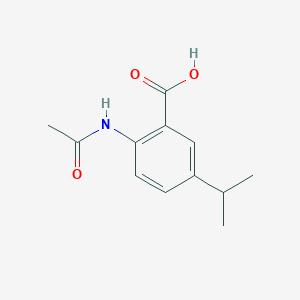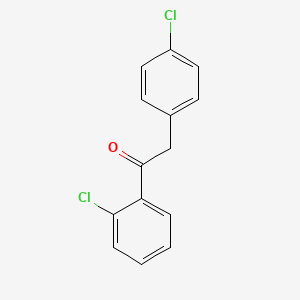![molecular formula C19H19NO5 B8590557 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid](/img/structure/B8590557.png)
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid is an organic compound with a complex structure that includes a methoxy group, a keto group, and a phenylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid typically involves multiple steps. One common method includes the reaction of 5-methoxy-5-oxopentanoic acid with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-5-oxopentanoic acid: A simpler analog with similar functional groups but lacking the phenylbenzoyl moiety.
5-(4-methoxyphenyl)-5-oxopentanoic acid: Contains a methoxyphenyl group instead of the phenylbenzoyl group.
5-(2-hydroxy-3-methoxyphenyl)-pentanoic acid: Features a hydroxy and methoxy group on the phenyl ring.
Uniqueness
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid is unique due to the presence of the phenylbenzoyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C19H19NO5/c1-25-17(21)12-11-16(19(23)24)20-18(22)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
UVWBPZKTWPDCPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
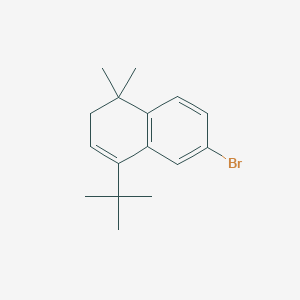
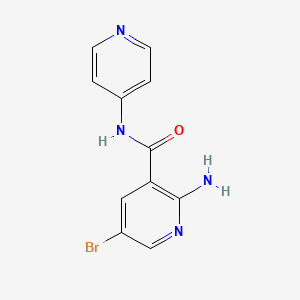
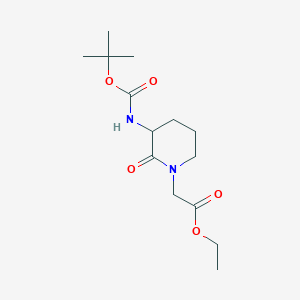
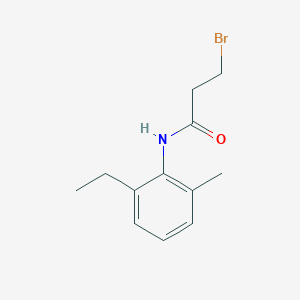
![2-[4-(4-Propylphenyl)butyl]propane-1,3-diol](/img/structure/B8590510.png)

![2-[(2-Chloro-3-methylphenoxy)methyl]oxirane](/img/structure/B8590527.png)
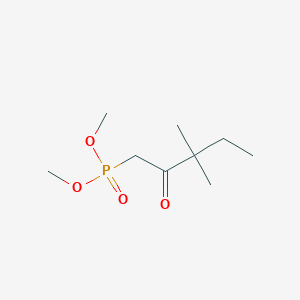
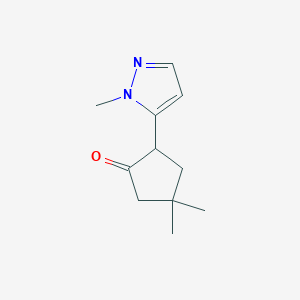
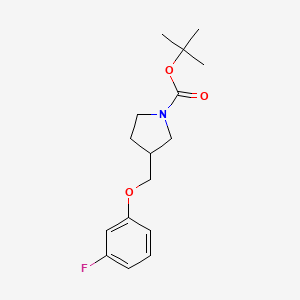
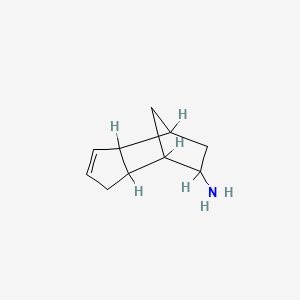
![2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8590571.png)
